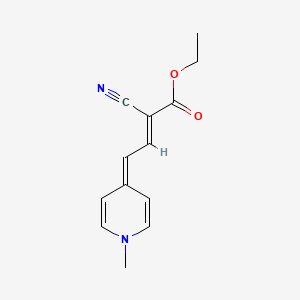
ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-4-(1-methyl-4-pyridinylidene)-2-butenoic acid ethyl ester is a fatty acid ester.
Wissenschaftliche Forschungsanwendungen
1. Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, has been shown to utilize rare N⋯π interactions in its crystal packing, forming a zigzag double-ribbon structure. This suggests potential applications in understanding molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).
2. Coenzyme NADH Model Reactions
In studies involving coenzyme NADH models, ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate (a variant of the compound ) has been used to investigate novel reaction pathways. This contributes to our understanding of complex organic reactions and could have implications in biochemistry and pharmaceutical research (Fang, Liu, Wang, & Ke, 2006).
3. Synthesis of Trifluoromethylpyrrolidines
Ethyl (E)-4,4,4-trifluorobut-2-enoate, another related compound, has been used in the synthesis of trifluoromethylpyrrolidines through cycloaddition with metallo-azomethine ylides. This showcases its application in the synthesis of novel organic compounds (Bonnet-Delpon, Chennoufi, & Rock, 2010).
4. Synthesis of Quinoline Derivatives
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, similar in structure to the compound , have been utilized in the synthesis of quinoline derivatives. This could have implications in the development of new pharmaceuticals (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
5. Asymmetric Synthesis of Alkaloids
Research has also been conducted on the asymmetric intramolecular Michael reaction of compounds like ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, which is structurally similar to the compound , for the synthesis of chiral building blocks in alkaloid synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).
Eigenschaften
CAS-Nummer |
57681-49-9 |
|---|---|
Produktname |
ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate |
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12(10-14)5-4-11-6-8-15(2)9-7-11/h4-9H,3H2,1-2H3/b12-5+ |
InChI-Schlüssel |
AXXFEWVWZFNYQV-LFYBBSHMSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C=C1C=CN(C=C1)C)/C#N |
SMILES |
CCOC(=O)C(=CC=C1C=CN(C=C1)C)C#N |
Kanonische SMILES |
CCOC(=O)C(=CC=C1C=CN(C=C1)C)C#N |
Andere CAS-Nummern |
57681-49-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



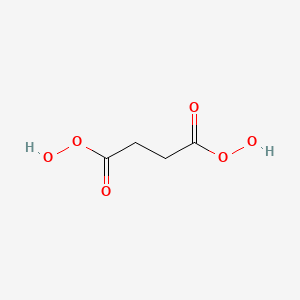
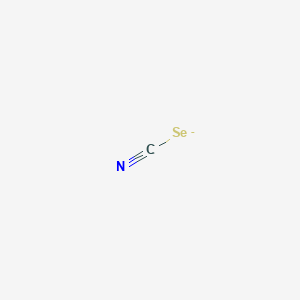
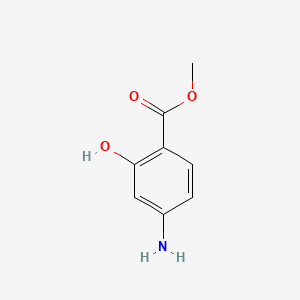
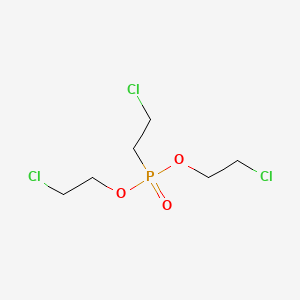
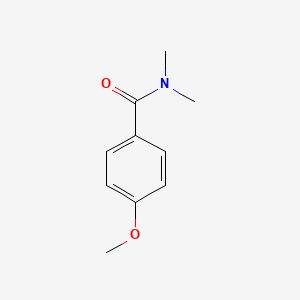
![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
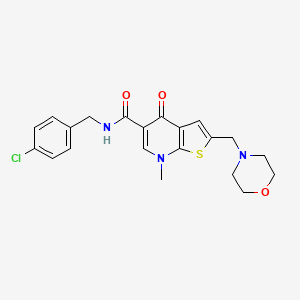
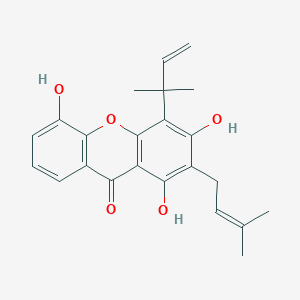
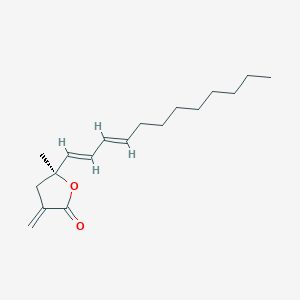
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
![8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)
![3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1200289.png)
![(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone](/img/structure/B1200290.png)
![2-[3-Oxo-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-quinoxalin-2-yl]-N-phenyl-acetamide](/img/structure/B1200291.png)